Heptoxime

描述

Historical Context and Evolution of Dioxime Ligands in Chemical Research

The history of vic-dioxime chemistry is closely tied to the study of coordination compounds and analytical methods for metal detection. Early in the 20th century, the unique reactivity of α-dioximes with certain metal salts was observed. In 1905, the Russian chemist Lev Chugaev discovered that 2,3-butanedione (B143835) dioxime (dimethylglyoxime) reacted with nickel(II) salts to form a characteristic scarlet-colored precipitate. This discovery was pivotal, leading to the rapid adoption of dimethylglyoxime (B607122) as a highly selective reagent for the qualitative and quantitative determination of nickel osti.gov.

The initial focus on dimethylglyoxime spurred research into other vic-dioximes, exploring variations in the organic backbone and the resulting effects on complex formation and properties. This evolution involved the synthesis and investigation of both aliphatic and aromatic vic-dioximes. The ability of vic-dioximes to exist in different stereoisomeric forms (anti-, amphi-, and syn-) also influenced their coordination behavior and became a subject of detailed study nih.gov. The most common coordination mode involves N-N chelation, typically favored by the anti-(E,E) form, although coordination through oxygen atoms is also known nih.gov.

The stability and unique electronic properties of vic-dioxime complexes, often attributed to their planar structures stabilized by hydrogen bonding, have made them valuable as analytical reagents, models for biological systems, and catalysts nih.govdergipark.org.trarticle2publish.com. The search for water-soluble vic-dioximes as analytical reagents for ions like nickel(II) and palladium(II) has been a notable area of research, aiming to overcome the limitations of less soluble counterparts like dimethylglyoxime iastate.edu.

Heptoxime within the Continuum of Alicyclic Vic-Dioxime Ligands

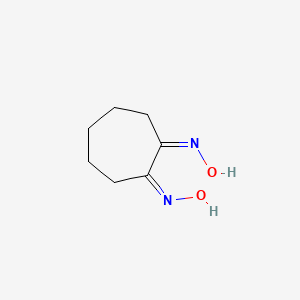

This compound, specifically 1,2-cycloheptanedione (B1346603) dioxime, is an alicyclic vic-dioxime featuring a seven-membered cycloheptane (B1346806) ring with two oxime functional groups on adjacent carbon atoms smolecule.com. Its molecular formula is C₇H₁₂N₂O₂ nih.govuni.luuni.lu.

Alicyclic vic-dioximes, such as 1,2-cyclohexanedione (B122817) dioxime (nioxime) and 1,2-cycloheptanedione dioxime (this compound), represent a class where the vic-dioxime functionality is incorporated into a cyclic structure. These cyclic structures influence the conformational flexibility and, consequently, the coordination properties of the ligands compared to their acyclic counterparts like dimethylglyoxime.

Historically, the investigation of alicyclic vic-dioximes was driven, in part, by the need for water-soluble reagents for metal analysis iastate.edu. 1,2-cyclohexanedione dioxime was reported as a precipitant for nickel(II) ions and found use as a sensitive qualitative reagent due to its water solubility iastate.edu. This compound, with its seven-membered ring, is another important member of this alicyclic series. Studies comparing alicyclic vic-dioximes have explored their effectiveness as analytical reagents and the characteristics of the metal complexes they form iastate.edu. For instance, research by Ferguson and Banks in the 1950s investigated the reaction of 1,2-cycloheptanedione dioxime with nickel(II) in the presence of oxidizing agents in strongly basic solutions, noting that it provided a more sensitive method for spectrophotometric determination of nickel compared to dimethylglyoxime and 1,2-cyclohexanedionedioxime under similar conditions iastate.edu.

The synthesis of alicyclic vic-dioximes typically involves the oximation of the corresponding 1,2-diketones osti.goviastate.edu. For 1,2-cycloheptanedione dioxime, this can be achieved by reacting 1,2-cycloheptanedione with hydroxylammonium chloride in a basic solution osti.gov.

Significance of this compound in Contemporary Coordination and Analytical Chemistry Research

This compound holds significance in contemporary research primarily due to its applications as a chelating agent in coordination chemistry and its role in analytical procedures, particularly for the determination of metal ions.

In coordination chemistry, this compound's ability to form stable complexes with transition metals, notably nickel(II) and cobalt(II), is central to its utility smolecule.com. The oxime groups can coordinate with metal ions, typically forming stable five-membered chelate rings . These complexes have been subjects of structural studies, including investigations into their coordination modes. For example, the coordination modes of this compound in uranyl complexes have been established by X-ray crystallography, revealing both cis-(E,E) tetradentate chelating bridging and cis-(E,Z) pentadentate chelating bridging arrangements researchgate.netresearchgate.net. The formation of stable metal complexes with vic-dioximes like this compound is often accompanied by intramolecular hydrogen bonds between the oxime anions in the coordinated state nih.gov.

This compound is widely recognized and utilized in analytical chemistry, particularly for the spectrophotometric determination of transition metals like nickel and cobalt . Its application in nickel detection in water and wastewater samples is a validated method recognized by the United States Environmental Protection Agency (USEPA) hach.comfishersci.comhach.com. The method involves the formation of stable, colored complexes with Ni²⁺ and Co²⁺, allowing for quantitative analysis through absorbance measurements . This method is effective for trace-level analysis, with a reported measurement range of 0.006–1.000 mg/L . The use of this compound in analytical methods includes complexometric titrations and spectroscopic analyses for extracting and analyzing metal ions from various matrices . Research has demonstrated its effectiveness in extracting nickel from aqueous solutions with detection limits suitable for environmental monitoring .

Furthermore, studies have investigated the stability constants of metal complexes formed with this compound. Potentiometric titrations have been used to determine the acid dissociation constants of this compound and the stability constants of its complexes with metal ions like Fe(II), Co(II), and Ni(II) in mixed solvent systems researchgate.net.

This compound's chelating properties also make it relevant in industrial processes for the extraction and analysis of metal ions from samples, including the potential recovery of valuable metals from waste streams .

While some sources mention potential biological activity related to metal chelation smolecule.com, and some predicted properties are available uni.luuni.lu, the primary established significance of this compound lies in its well-characterized role as a ligand in coordination chemistry and its practical applications in analytical chemistry for metal determination.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(NZ)-N-[(2Z)-2-hydroxyiminocycloheptylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c10-8-6-4-2-1-3-5-7(6)9-11/h10-11H,1-5H2/b8-6-,9-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIRXNPXTVQOEU-VRHVFUOLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NO)C(=NO)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C(=N/O)/C(=N\O)/CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

530-97-2 | |

| Record name | Heptoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Cycloheptanedione, 1,2-dioxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cycloheptane-1,2-dione dioxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Heptoxime

Mechanistic Investigations of Heptoxime Formation Reactions

Understanding the intricate mechanisms governing the formation of this compound is crucial for the rational design of synthetic protocols and the enhancement of reaction efficiency. This section explores the reaction pathways, intermediate species, and the kinetic and thermodynamic parameters that define the oximation process.

Elucidation of Reaction Pathways and Intermediate Species in Dioxime Synthesis

The synthesis of this compound, systematically named heptan-3,4-dione dioxime, from its corresponding dione, heptan-3,4-dione, and a source of hydroxylamine (B1172632), proceeds through a nucleophilic addition-elimination pathway. The generally accepted mechanism for oxime formation from a ketone involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, also known as a carbinolamine.

This intermediate is typically unstable and undergoes dehydration to form the oxime. In the case of dioxime formation, this process occurs at both carbonyl groups. Computational studies and spectroscopic analysis of similar dioxime syntheses suggest the stepwise formation of the two oxime functionalities. The initial formation of the mono-oxime is followed by the oximation of the second carbonyl group.

Key Intermediate Species:

Heptan-3,4-dione mono-oxime: This is a crucial intermediate where one of the carbonyl groups has been converted to an oxime. Its isolation and characterization under specific reaction conditions can provide insights into the reaction kinetics.

Tetrahedral Intermediates (Carbinolamines): For each oximation step, a transient tetrahedral intermediate is formed. While generally short-lived, their existence is supported by computational models and analogy to other carbonyl reactions. The stability of these intermediates can be influenced by the electronic and steric environment of the carbonyl group.

Recent computational studies on related systems have employed techniques like Density Functional Theory (DFT) to map the potential energy surface of the reaction, identifying transition states and the relative energies of intermediates. researchgate.netnih.govrsc.org These studies help in visualizing the reaction coordinate and understanding the factors that control the reaction rate and selectivity. researchgate.netnih.govrsc.orgescholarship.orgsemanticscholar.org

Kinetic and Thermodynamic Parameters Governing Oximation Reactions

The formation of this compound is governed by both kinetic and thermodynamic factors. The rate of the reaction is influenced by several parameters, including temperature, concentration of reactants, and the presence of catalysts.

Table 1: Representative Thermodynamic Data for Oximation Reactions

| Parameter | Typical Value Range | Significance |

| ΔG° (Gibbs Free Energy) | -20 to -50 kJ/mol | Indicates a spontaneous reaction under standard conditions. |

| ΔH° (Enthalpy) | -40 to -80 kJ/mol | Reflects the exothermic nature of the C=N bond formation. |

| ΔS° (Entropy) | -50 to -100 J/(mol·K) | Shows a decrease in disorder as two reactants form two products (one of which is a small molecule, water). |

Note: The values presented are generalized for oximation reactions and may vary for the specific case of this compound.

Optimization Strategies for Laboratory-Scale this compound Synthesis

The efficient synthesis of this compound in a laboratory setting requires careful optimization of various reaction parameters to maximize yield and purity while minimizing reaction time and by-product formation.

Parametric Studies for Reaction Efficiency and Yield Enhancement

Systematic studies of reaction parameters are essential for optimizing the synthesis of this compound. Methodologies like Design of Experiments (DoE) can be employed to efficiently explore the effects of multiple variables and their interactions. nih.govsci-hub.sersc.orgtau.ac.ilresearchgate.net

Key Parameters for Optimization:

Reactant Stoichiometry: The molar ratio of hydroxylamine to heptan-3,4-dione is a critical factor. A slight excess of hydroxylamine is often used to drive the reaction to completion.

Temperature: The reaction temperature influences the reaction rate. Higher temperatures generally lead to faster reactions but may also promote the formation of undesired by-products. biotage.com

pH: The pH of the reaction medium significantly affects the rate of oximation. The reaction is often carried out in a buffered solution to maintain an optimal pH, typically in the range of 4-6, where the nucleophilicity of hydroxylamine and the rate of dehydration of the intermediate are balanced.

Reaction Time: Monitoring the reaction progress over time is crucial to determine the point of maximum yield before significant decomposition or side reactions occur. biotage.com

Table 2: Example of a Parametric Study Design for this compound Synthesis

| Parameter | Level 1 | Level 2 | Level 3 |

| Hydroxylamine:Dione Ratio | 2.0:1 | 2.2:1 | 2.5:1 |

| Temperature (°C) | 25 | 40 | 60 |

| pH | 4.0 | 5.0 | 6.0 |

| Reaction Time (hours) | 2 | 4 | 6 |

By systematically varying these parameters and analyzing the resulting yield and purity of this compound, an optimized protocol can be established. nih.govarxiv.orgresearchgate.net

Solvation Effects and Catalytic Enhancement in this compound Formation

The choice of solvent and the use of catalysts can have a profound impact on the synthesis of this compound.

Solvation Effects: The solvent plays a multifaceted role in the reaction, influencing the solubility of reactants, stabilizing intermediates and transition states, and potentially participating in the reaction mechanism. researchgate.netmdpi.com Protic solvents like ethanol (B145695) or water are commonly used for oximation reactions as they can facilitate proton transfer steps. A comparative study of different solvents or solvent mixtures can reveal the optimal medium for this compound formation.

Catalytic Enhancement: The oximation reaction can be catalyzed by both acids and bases.

Acid Catalysis: In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by hydroxylamine. However, at very low pH, the hydroxylamine itself can be protonated, reducing its nucleophilicity.

Base Catalysis: In basic conditions, the rate of dehydration of the tetrahedral intermediate can be enhanced.

The selection of an appropriate catalyst and its concentration is a key aspect of optimizing the synthesis.

Scalable Industrial Production Methodologies for this compound

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges and requires the development of robust, safe, and cost-effective methodologies. chemtek.co.inpharmaceuticalprocessingworld.comworldpharmatoday.comgappeptides.comdrugdiscoverytrends.comresearchgate.netnitrochemie.comresearchgate.netnih.govelectrosynthesis.com

Key Considerations for Scale-Up:

Process Safety: A thorough hazard analysis of the process is essential. This includes evaluating the thermal stability of reactants and intermediates, potential for runaway reactions, and the safe handling of all chemicals involved.

Reaction Engineering: The choice of reactor type (e.g., batch, semi-batch, or continuous flow) is critical. Heat and mass transfer become significant factors at larger scales and must be carefully managed to ensure consistent product quality.

Downstream Processing: The isolation and purification of this compound at an industrial scale require efficient and scalable techniques. This may involve crystallization, filtration, and drying processes that are designed to handle large volumes of material.

Economic Viability: The cost of raw materials, energy consumption, and waste disposal are major economic drivers. Process optimization at the industrial scale aims to maximize throughput and minimize operational costs.

Regulatory Compliance: The production process must adhere to relevant environmental, health, and safety regulations.

Process Engineering Considerations for High-Purity this compound Production

The industrial production of high-purity this compound would necessitate a focus on process optimization and scale-up to ensure safety, efficiency, and consistency. asischem.comasianpharmtech.com Key process parameters such as temperature, pH, reaction time, and reagent stoichiometry would need to be carefully controlled to maximize yield and purity. asianpharmtech.com The transition from laboratory-scale synthesis to large-scale manufacturing requires careful consideration of equipment sizing, facility design, and raw material availability. asianpharmtech.com

Key Process Engineering Considerations:

| Parameter | Description |

| Reaction Conditions | Optimization of temperature, pressure, and mixing to ensure complete reaction and minimize side-product formation. |

| Solvent Selection | Choice of solvent impacts reaction rate, product solubility, and ease of purification. |

| Purification Techniques | Methods like crystallization, chromatography, and distillation would be employed to achieve high purity. |

| Process Control | Implementation of in-process controls and analytical techniques to monitor reaction progress and product quality. |

| Scale-Up | Careful management of the transition from laboratory to industrial scale, considering heat transfer, mass transfer, and safety. aragen.com |

By-Product Analysis and Mitigation Strategies in Industrial Synthesis

In the synthesis of oximes, the formation of by-products is a critical concern that can impact yield and purity. While specific by-products for this compound synthesis are not detailed in the available literature, general side reactions in oximation processes can be inferred. These may include incomplete reaction leading to residual starting materials, or side reactions involving the functional groups of the reactants.

Potential By-Products and Mitigation Strategies:

| Potential By-Product | Mitigation Strategy |

| Unreacted Starting Materials | - Optimization of reaction stoichiometry and reaction time.- Use of a slight excess of hydroxylamine. |

| Isomeric Oximes (syn/anti) | - Control of reaction pH and temperature.- Use of specific catalysts to favor one isomer. |

| Hydrolysis Products | - Control of water content in the reaction mixture. |

Mitigation strategies would involve optimizing reaction conditions to disfavor the formation of these by-products and implementing effective purification steps to remove any that do form.

Novel Synthetic Approaches and Derivatization Techniques

Recent advancements in synthetic chemistry offer potential new routes to this compound and its derivatives, focusing on catalytic methods and selective functionalization.

Catalytic Methods for this compound Synthesis

Catalytic approaches to oxime synthesis are desirable for their potential to improve efficiency and reduce waste. uniud.it Mechanochemical synthesis, a solvent-free or low-solvent method, has emerged as a sustainable option for preparing various catalytic materials and could potentially be adapted for this compound synthesis. nih.govnih.gov This technique can lead to materials with unique properties due to high defect concentrations and close component interactions. nih.gov While specific catalysts for this compound are not reported, research on other oxime syntheses suggests that various metal catalysts could be effective. researchgate.net

Potential Catalytic Approaches:

| Catalytic Method | Description | Potential Advantages |

| Mechanochemical Synthesis | Utilizes mechanical energy (e.g., ball milling) to drive the reaction. nih.gov | Environmentally friendly, scalable, can produce unique material properties. nih.govnih.gov |

| Metal-Catalyzed Oximation | Employs transition metal catalysts to facilitate the reaction between a carbonyl compound and hydroxylamine. | Increased reaction rates, potential for stereoselectivity. researchgate.net |

Chemo- and Regioselective Derivatization of Oxime Functional Groups

The oxime functional group offers a site for various chemical modifications. Chemo- and regioselective reactions allow for the specific targeting of one functional group in the presence of others, which is crucial for creating complex molecules. nih.govnih.gov Derivatization of the oxime hydroxyl group to form oxime ethers is a common strategy to introduce new functionalities. researchgate.net

Synthesis of this compound-Derived Organic Scaffolds

This compound can serve as a building block for the synthesis of more complex organic scaffolds, such as macrocycles. nih.govnih.govwhiterose.ac.uk The synthesis of these larger ring structures can be challenging, but various strategies have been developed to facilitate their formation. cam.ac.uk These macrocyclic structures derived from building blocks like this compound have applications in various fields, including medicinal chemistry. nih.govresearchgate.net The design of these scaffolds often involves creating a core structure with multiple points for diversification, allowing for the generation of libraries of related compounds. lifechemicals.com

Advanced Spectroscopic and Structural Elucidation Techniques for Heptoxime and Its Coordination Compounds

Vibrational Spectroscopic Characterization (IR, Raman) of Metal-Heptoxime Complexes

Infrared (IR) and Raman spectroscopy are powerful tools for studying the vibrational modes of molecules, providing a "fingerprint" that can be used for identification and structural analysis. libretexts.orgnih.gov Changes in these vibrational modes upon complexation with metal ions offer valuable information about the coordination environment and the nature of the metal-ligand bond. libretexts.org

Assignment of Diagnostic Vibrational Modes and Their Perturbations upon Complexation

Characteristic functional groups within the Heptoxime molecule, such as the C=N and N-O moieties of the oxime groups, exhibit specific stretching frequencies in the IR and Raman spectra. These vibrations are particularly sensitive to coordination with metal ions. Upon complexation, shifts in the wavenumbers of these diagnostic bands are observed due to changes in bond strengths and electron distribution resulting from metal-ligand interactions. For instance, shifts in the N-O and C=N stretching frequencies in the IR spectrum can indicate complex formation and provide information about the stability of the complex. Studies on dioximes, including this compound, have shown that they coordinate to metal ions, such as nickel and palladium, through the nitrogen atoms of the oxime groups. dss.go.th The perturbation of the vibrational modes, particularly those associated with the C=N and N-O bonds, provides direct evidence of this coordination.

In-situ Spectroscopic Monitoring of this compound Coordination Reactions

In-situ IR and Raman spectroscopy allow for the real-time monitoring of chemical reactions, including the formation of metal-Heptoxime complexes. americanpharmaceuticalreview.commt.combruker.comresearchgate.netyoutube.com By observing the changes in the vibrational spectra of the reaction mixture as the reaction progresses, researchers can track the disappearance of reactants, the appearance of intermediates, and the formation of the final metal complex. mt.com This provides valuable kinetic and mechanistic information about the coordination process. The advantages of in-situ monitoring include the ability to obtain real-time data in a non-contact manner, the non-destructive nature of the analysis, and the elimination of errors associated with offline sampling. americanpharmaceuticalreview.com While general applications of in-situ IR and Raman for reaction monitoring are well-documented, specific detailed studies focusing explicitly on the in-situ monitoring of this compound coordination reactions were not extensively found in the search results. However, the principles and techniques applied in monitoring other coordination complex formations by in-situ vibrational spectroscopy are directly applicable to this compound. americanpharmaceuticalreview.comresearchgate.nettamu.eduuni-muenster.depjsir.orgfrontiersin.orgmdpi.comresearchgate.net

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) of this compound and its Derivatives

NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution and solid states. dss.go.th ¹H and ¹³C NMR are commonly used to confirm the structure and integrity of organic compounds like this compound.

Elucidation of Solution-State Conformational Dynamics

Solution-state NMR can provide insights into the conformational preferences and dynamics of this compound and its complexes in solution. nih.govucl.ac.uk Chemical shifts and coupling constants are sensitive to the local electronic environment and the dihedral angles within the molecule. By analyzing these parameters, information about the flexibility and preferred conformations of the cycloheptane (B1346806) ring and the oxime groups can be obtained. Dynamic NMR techniques can be employed to study the interconversion between different conformers if the exchange rate is within the NMR timescale. While the search results mention the use of ¹H and ¹³C NMR for characterizing this compound and observing slight differences in ¹H NMR spectra upon addition of a ligand in uranyl complexes researchgate.net, detailed studies specifically focusing on the solution-state conformational dynamics of this compound itself were not prominently featured. However, the general principles of using solution NMR to study conformational dynamics in organic molecules and complexes are well-established. nih.govucl.ac.ukbiorxiv.org

Solid-State NMR Applications for Complex Structure Analysis

Solid-state NMR (SSNMR) is particularly useful for studying the structure and dynamics of solid materials, including metal complexes that may not be soluble or crystallize in a manner suitable for single-crystal X-ray diffraction. biorxiv.orgpreprints.orgresearchgate.netmdpi.comnih.gov Techniques like Magic Angle Spinning (MAS) and Cross Polarization (CP) are employed to improve spectral resolution in the solid state. preprints.org SSNMR can provide information about the crystal packing, the coordination environment of the metal ion, and the rigidity or mobility of different parts of the molecule within the solid lattice. preprints.orgmdpi.comucsb.edu Although the search results discuss SSNMR applications for metal-organic frameworks and other solid compounds biorxiv.orgpreprints.orgresearchgate.netmdpi.comnih.govucsb.edu, specific applications of SSNMR for the detailed structural analysis of solid metal-Heptoxime complexes were not explicitly detailed. However, SSNMR has been used to characterize nickel glyoximates in the solid state, revealing spectral changes that accompany solid formation and providing insights into their electronic structures. scribd.com This suggests that similar SSNMR approaches could be valuable for studying solid this compound complexes.

Electronic Absorption and Emission Spectroscopy of this compound Chelates

Electronic absorption (UV-Vis) and emission spectroscopy probe the electronic transitions within a molecule or complex, providing information about their electronic structure and potential for light absorption or emission. nowgonggirlscollege.co.in Metal-Heptoxime complexes, particularly those involving transition metals like nickel and cobalt, are known to be colored, indicating absorption in the visible region of the electromagnetic spectrum.

The electronic spectra of metal complexes often exhibit bands arising from ligand-centered (LC) transitions (e.g., π-π* and n-π* transitions within the this compound ligand) and metal-centered (MC) or d-d transitions. nowgonggirlscollege.co.in Additionally, charge transfer (CT) bands, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT), can occur, which are typically more intense than d-d transitions. umb.edulibretexts.orgnorthwestern.edu The position, intensity, and shape of these absorption bands are influenced by the nature of the metal ion, its oxidation state, the coordination geometry, and the electronic properties of the ligand. nowgonggirlscollege.co.inumb.edulibretexts.orgnih.gov

This compound's use in spectrophotometric methods for nickel and cobalt determination relies on the formation of colored complexes that absorb light at specific wavelengths, allowing for quantitative analysis based on the Beer-Lambert law. nowgonggirlscollege.co.in While the analytical application is well-established, detailed spectroscopic studies focusing on the assignment of specific electronic transitions (LC, MC, CT) and their characteristics (e.g., molar absorptivity) for various metal-Heptoxime complexes were not extensively found in the search results. However, the general principles of electronic spectroscopy of coordination complexes apply to this compound chelates. frontiersin.orgnowgonggirlscollege.co.inumb.edulibretexts.orgnorthwestern.edunih.govresearchgate.neteag.comhitachi-hightech.com

Analysis of d-d Transitions and Charge Transfer Bands in Metal-Heptoxime Complexes

UV-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions within coordination compounds. In metal complexes, electronic transitions can involve the metal's d orbitals (d-d transitions) or involve the transfer of electron density between the metal and the ligand (charge transfer, CT bands) libretexts.orguomustansiriyah.edu.iqlibretexts.orgcsbsju.edu.

d-d transitions typically occur in transition metal complexes with partially filled d orbitals (d1-d9 configurations) libretexts.org. These transitions involve the excitation of an electron from a lower-energy d orbital to a higher-energy d orbital, which are split in energy due to the ligand field libretexts.org. d-d transitions are often Laporte forbidden, resulting in relatively weak absorption bands in the UV-Vis spectrum, typically with extinction coefficients (ε) less than 1,000 L mol⁻¹ cm⁻¹ libretexts.orglibretexts.org. The positions and intensities of these bands can provide information about the coordination geometry and the strength of the ligand field exerted by this compound. uomustansiriyah.edu.iqlibretexts.org

Charge transfer bands, on the other hand, are generally much more intense than d-d transitions, with extinction coefficients often exceeding 1,000 L mol⁻¹ cm⁻¹, and can be as high as 50,000 L mol⁻¹ cm⁻¹ or greater libretexts.orglibretexts.org. These transitions involve the movement of electron density from primarily ligand-based orbitals to primarily metal-based orbitals (Ligand-to-Metal Charge Transfer, LMCT) or from primarily metal-based orbitals to primarily ligand-based orbitals (Metal-to-Ligand Charge Transfer, MLCT) libretexts.orglibretexts.orgcsbsju.edu. The occurrence and nature of CT bands in metal-heptoxime complexes depend on the redox properties of the metal ion and the electronic structure of the this compound ligand. Intense CT bands can often obscure weaker d-d transitions in the UV-Vis spectrum. libretexts.org

Studies on metal complexes with dioxime ligands, structurally related to this compound, have shown that their electronic spectra exhibit both d-d and charge transfer transitions. For instance, UV-Vis spectra of certain metal complexes display weak absorption bands in the visible region attributed to d-d transitions and very intense bands in the UV region attributed to charge transfer transitions uomustansiriyah.edu.iq. The specific wavelengths and intensities of these bands in metal-heptoxime complexes are characteristic of the metal ion, its oxidation state, and the coordination environment provided by the this compound ligand.

Pressure-Dependent Spectroscopic Studies on this compound Metal Chelates

Applying external pressure can significantly influence the electronic structure and spectral properties of metal complexes. Pressure-dependent spectroscopic studies, particularly UV-Vis spectroscopy under high pressure, can provide insights into the compressibility of the metal-ligand bonds, changes in coordination geometry, and alterations in electronic transitions.

Research on the pressure effects on the absorption spectra of solid metal chelates, including nickel this compound, has been conducted researchgate.netresearchgate.net. These studies have shown that the characteristic absorption peaks of these complexes can shift significantly with pressure researchgate.netresearchgate.net. For nickel this compound, the peak shifts strongly towards lower energy (red shift) with increasing pressure researchgate.netresearchgate.net. At high pressure, the shift may level off or even reverse, depending on the specific metal complex researchgate.net.

Pressure-induced spectral shifts and broadening observed in these studies are consistent with changes in the electronic structure of the metal chelates under compression researchgate.net. The application of pressure can lead to changes in metal-ligand bond distances and angles, affecting the ligand field splitting and thus the energies of the d-d transitions researchgate.net. Pressure can also influence charge transfer transitions by altering the energy gaps between metal and ligand orbitals. These pressure-dependent studies are valuable for understanding the relationship between structure, electronic properties, and external stimuli in metal-heptoxime complexes.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) crystallography is a powerful technique for determining the precise arrangement of atoms in crystalline solids toray-research.co.jp. This method provides detailed information about molecular structure, bond lengths, bond angles, and the packing of molecules in the crystal lattice ucd.iemdpi.com. For this compound and its metal complexes, single-crystal XRD is essential for elucidating their solid-state structures.

Elucidation of Coordination Geometries and Ligand Conformations in this compound Metal Complexes

X-ray crystallography allows for the direct determination of the coordination geometry around the metal center in metal-heptoxime complexes nih.gov. This compound, acting as a chelating ligand, typically coordinates to metal ions through the nitrogen atoms of its oxime groups . The specific arrangement of this compound ligands and any other co-ligands around the metal ion defines the coordination polyhedral, such as square planar, tetrahedral, or octahedral, depending on the metal ion and its oxidation state researchgate.netjocpr.com.

Studies on metal complexes with dioxime ligands have demonstrated the utility of X-ray crystallography in revealing diverse coordination geometries and ligand conformations. For instance, uranyl complexes with 1,2-cycloheptanedione (B1346603) dioxime (this compound) have shown partial isomerization of the ligand upon complex formation, and crystallography established different coordination modes, including chelating and bridging researchgate.net. The technique is critical for validating the proposed structures of synthesized metal-heptoxime complexes.

Analysis of Supramolecular Interactions in Crystalline this compound Compounds

In crystalline this compound and its metal complexes, hydrogen bonding is expected to be a significant supramolecular interaction, involving the oxime hydroxyl groups and potentially other electronegative atoms. Metal-heptoxime complexes may also exhibit other non-covalent interactions that influence their crystal packing. ucd.ie The analysis of these interactions using crystallographic data, sometimes complemented by computational methods like Hirshfeld surface analysis, provides a comprehensive picture of how the molecules assemble in the solid state. mdpi.commdpi.com Understanding these supramolecular networks is important for crystal engineering and predicting solid-state properties.

Mass Spectrometry (MS) and Elemental Analysis in Purity and Composition Verification

Mass Spectrometry (MS) and Elemental Analysis are fundamental analytical techniques used to verify the composition and assess the purity of synthesized compounds, including this compound and its metal complexes thegoodscentscompany.comnih.govukm.my.

Mass spectrometry provides information about the molecular weight of a compound and can help confirm its identity by detecting the molecular ion peak and fragmentation patterns researchgate.net. High-resolution mass spectrometry (HRMS) can provide very accurate mass measurements, allowing for the determination of the elemental composition of a molecule nih.gov. For metal-heptoxime complexes, MS can confirm the formation of the complex and provide evidence for its molecular formula.

Elemental analysis, typically performed by combustion analysis (for C, H, N) and other methods for metals, provides the percentage by weight of each element in a sample ukm.myresearchgate.netvelp.com. This quantitative data is compared to the theoretically calculated elemental composition based on the proposed molecular formula nih.gov. For new compounds, elemental analysis data within a certain accuracy range (typically ±0.3% to ±0.4%) of the calculated values is generally required to confirm purity and composition nih.govresearchgate.net.

Together, MS and elemental analysis serve as essential tools for the characterization and quality control of this compound and its coordination compounds, ensuring that the synthesized materials have the expected composition and purity for further study and application. nih.govukm.my

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 135487944 |

| Nickel dimethylglyoxime (B607122) | 13478-93-8 |

| Palladium dimethylglyoxime | 16584-69-3 |

| Platinum dimethylglyoxime | 29852-59-3 |

| Nickel nioxime | 24903-86-4 |

| Palladium nioxime | 15611-62-8 |

| Nickel benzoxime | 18432-35-4 |

| Uranyl ion | 23911 |

Data Tables

While specific quantitative data for this compound complexes across all techniques were not consistently available in the search results to construct comprehensive tables for each section, the text describes the types of data obtained. For instance, UV-Vis studies yield absorption band maxima (wavelengths) and intensities (extinction coefficients), pressure-dependent studies show shifts in these band maxima with varying pressure, X-ray crystallography provides bond lengths, angles, and unit cell parameters, and elemental analysis gives percentage composition by weight.

Below is an example of how a data table for UV-Vis absorption data could be structured, based on the description of the data obtained from such experiments on metal complexes.

| Complex Example (Hypothetical) | Absorption Band (nm) | Assignment (d-d or CT) | Extinction Coefficient (L mol⁻¹ cm⁻¹) |

| [Ni(this compound)2] | ~550 | d-d | < 1000 |

| [Ni(this compound)2] | ~300 | CT | > 10000 |

Similarly, a table for pressure-dependent shifts could show the change in wavelength with pressure:

| Complex Example (Hypothetical) | Initial Peak (nm) | Pressure (kbar) | Shift (nm) |

| [Ni(this compound)2] | ~550 | 10 | +X |

| [Ni(this compound)2] | ~550 | 50 | +Y |

For X-ray crystallography, tables would typically include crystallographic parameters such as:

| Parameter | Value (Hypothetical) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.XXX |

| b (Å) | 10.XXX |

| c (Å) | 11.XXX |

| β (°) | 10X.X |

| Volume (ų) | 10XX.X |

| Z | 4 |

| R factor | 0.0X |

And tables detailing selected bond lengths and angles:

| Atoms | Bond Length (Å) (Hypothetical) |

| Ni-N | 1.XXX |

| N-O | 1.XXX |

| C-C (ring) | 1.XXX |

| Atoms | Bond Angle (°) (Hypothetical) |

| N-Ni-N | XX.X |

| Ni-N-C | XX.X |

| C-C-C (ring) | XX.X |

Note: These crystallographic data tables are illustrative examples of the type of information obtained from XRD and are populated with hypothetical values.

Elemental analysis data would be presented as a comparison between experimental and calculated percentages:

| Element | Calculated (%) (this compound) | Found (%) (this compound - Hypothetical) |

| C | 53.83 | 53.XX |

| H | 7.74 | 7.XX |

| N | 17.94 | 17.XX |

| O | 20.49 | 20.XX |

Note: The "Found (%)" values are hypothetical for illustrative purposes. The Calculated (%) values are based on the molecular formula C7H12N2O2.

Coordination Chemistry of Heptoxime with Metal Ions

Chelation Behavior and Ligand Field Theory Applications

Heptoxime acts as a chelating agent, forming cyclic structures with metal ions through coordinate covalent bonds. smolecule.comallen.innumberanalytics.com The oxime groups serve as the primary donor sites for interaction with metal centers. This chelation process is fundamental to the stability and properties of the resulting metal complexes.

Ligand field theory (LFT) provides a theoretical framework for understanding the electronic structure and properties of coordination compounds, including those formed by transition metal ions with ligands like this compound. grinnell.edunumberanalytics.comwiley.comwikipedia.orgresearchgate.net LFT considers both electrostatic and covalent interactions between the metal ion and the ligands, describing the splitting of metal d-orbitals in the ligand field. grinnell.eduwikipedia.orgresearchgate.net This splitting influences various physical properties of the complex, such as its magnetic behavior, color, and reactivity. grinnell.edunumberanalytics.comwiley.com While specific detailed applications of LFT to this compound complexes are not extensively documented in the provided information, the principles of LFT would be applicable to interpret the electronic and spectroscopic properties of transition metal complexes formed with this compound.

Formation of Five-Membered Chelate Rings and Stability Considerations

A key feature of this compound's chelation behavior is the formation of five-membered chelate rings upon coordination with metal ions. The general reaction mechanism involves the coordination of the oxime nitrogen and oxygen atoms to the metal center, creating a stable five-membered ring structure.

The formation of chelate rings significantly enhances the stability of metal complexes compared to those formed with monodentate ligands, a phenomenon known as the chelate effect. unigoa.ac.invaia.comfiveable.me The chelate effect is largely attributed to a favorable increase in entropy upon complex formation, where multiple solvent molecules are displaced by a single polydentate ligand. unigoa.ac.invaia.comfiveable.me Five- and six-membered chelate rings are generally considered to be the most stable due to minimal ring strain. unigoa.ac.invaia.comfiveable.medalalinstitute.com The five-membered rings formed by this compound contribute to the observed stability of its metal complexes.

Investigation of this compound's Coordination Modes (e.g., cis-(E,E)-tetradentate chelating bridging, cis-(E,Z)-pentadentate chelating bridging)

Research, particularly on uranyl complexes with 1,2-cycloheptanedione (B1346603) dioxime (this compound), has revealed diverse coordination modes adopted by the ligand. researchgate.netresearchgate.netresearchgate.net X-ray crystallography studies have been instrumental in establishing these modes. researchgate.netresearchgate.netresearchgate.net

Specific coordination modes identified for this compound in uranyl complexes include cis-(E,E)-tetradentate chelating bridging and cis-(E,Z)-pentadentate chelating bridging. researchgate.netresearchgate.netresearchgate.net These modes highlight the versatility of this compound as a ligand, capable of coordinating to metal centers in different configurations and potentially bridging between multiple metal ions.

Effects of Ligand Isomerization on Complex Formation

Ligand isomerization can play a role in the formation and structure of metal complexes. In the case of this compound, partial isomerization of the ligand has been observed upon the formation of aqua complexes with uranyl. researchgate.netresearchgate.netresearchgate.net This suggests that the structural arrangement of the this compound ligand can change during the complexation process, influencing the final coordination mode and the resulting complex structure.

While the provided information specifically mentions isomerization of this compound with uranyl, ligand isomerization is a broader phenomenon in coordination chemistry that can affect the stability, reactivity, and properties of metal complexes. nih.govmdpi.comimist.marsc.org The specific isomer of the ligand can dictate the possible coordination sites and geometries around the metal center, thereby influencing the complex formation pathway and the nature of the final product.

Thermodynamics and Kinetics of Metal-Heptoxime Complexation

The formation of metal-heptoxime complexes is governed by thermodynamic and kinetic principles. Thermodynamic studies provide insights into the stability of the complexes, while kinetic studies elucidate the reaction pathways and rates of formation.

Determination of Stability Constants and Formation Enthalpies

Thermodynamic parameters such as formation enthalpies (ΔH) and entropy changes (ΔS) are also crucial in understanding the driving forces behind complex formation. The Gibbs free energy change (ΔG) for complex formation is related to the enthalpy and entropy changes by the equation ΔG = ΔH - TΔS, and to the stability constant (K) by ΔG = -RTlnK. unigoa.ac.invaia.comfiveable.me Therefore, determining stability constants and formation enthalpies provides valuable information about the spontaneity and energy changes associated with metal-heptoxime complexation. While specific numerical data for stability constants and formation enthalpies of this compound complexes were not found in the provided search results, these parameters are typically determined using various experimental techniques such as spectrophotometry, potentiometry, and calorimetry.

Reaction Rate Studies and Kinetic Modeling of Chelate Formation

Kinetic studies investigate the rates and mechanisms of chemical reactions, including the formation of metal-ligand complexes. libretexts.orgdss.go.thmcmaster.cadss.go.thrsc.org Reaction rate studies for metal-heptoxime complexation would involve monitoring the change in concentration of reactants or products over time under varying conditions (e.g., temperature, concentration, pH).

Interaction with Transition Metal Ions

This compound forms colored complexes with transition metal ions such as nickel(II) and cobalt(II), enabling their quantitative analysis through spectroscopic methods.

Nickel(II) Complexation: Advanced Chelation Studies and Complex Stability

This compound is primarily known for its strong complexation with nickel(II) ions, forming a stable, yellow-colored complex that can be extracted into organic solvents like chloroform (B151607) for analysis. The stability of nickel(II)-vic-dioxime complexes, including that with this compound, has been a subject of study. The stability constants for nickel(II)-vic-dioximes can be determined using methods such as pH measurements in suitable solvent mixtures. osti.gov For instance, a 75% dioxane-25% water mixture (v/v) has been used to dissolve these complexes for stability constant determination. osti.gov

This compound's structural similarity to dimethylglyoxime (B607122), another common chelating agent for nickel, makes it suitable for comparative studies on the effects of ligand structure on complex properties under various conditions, such as high pressure. evitachem.com

Cobalt(II/III) Complexation: Structural and Electronic Characterization

This compound also forms stable, colored complexes with cobalt(II) ions, which is utilized in analytical methods. The coordination chemistry of cobalt complexes is diverse, with various ligands influencing their structure, electronic properties, and reactivity. ontosight.airesearchgate.net Cobalt can exist in different oxidation states, commonly +2 and +3, and its complexes exhibit a range of coordination geometries, including tetrahedral and octahedral. mdpi.comcore.ac.uk

Studies on cobalt complexes with nitrogen and oxygen-donating ligands, similar to the coordination environment provided by oximes, have explored their structural characteristics using techniques like X-ray crystallography and spectroscopic methods such as UV-Vis and EPR. researchgate.netmdpi.com These studies help in understanding the coordination environment around the cobalt ion and the electronic structure, including the spin state and the nature of the orbitals involved in bonding. core.ac.ukosti.gov For example, EPR spectral parameters can be characteristic of the spin state and the location of unpaired electrons in cobalt(II) complexes. osti.gov Vibrational spectroscopy, such as IR, can provide information about the coordination bonds, like Co-N stretching frequencies. mdpi.com

Copper(II) Complexation: Coordination Environments and Reactivity

This compound is also employed in spectrophotometric methods for detecting transition metals, including copper(II). Copper(II) exhibits a rich coordination chemistry and commonly exists in the +2 oxidation state, although +1 is also prevalent. researchgate.net Copper(II) complexes typically adopt tetragonal coordination environments, often described as distorted octahedral, with four short equatorial bonds and one or two longer axial bonds. researchgate.net Other geometries, such as tetrahedral, square planar, and trigonal bipyramidal, are also known. researchgate.net

The coordination environment around the copper(II) ion significantly influences the reactivity of its complexes. nih.govrsc.org Studies involving copper(II) complexes with various N- and O-donor ligands have investigated the relationship between the ligand structure, coordination geometry, and the complex's reactivity in different chemical processes. nih.govrsc.orgmarquette.edu Techniques like X-ray crystallography, electronic absorption spectroscopy, and EPR spectroscopy are used to characterize the structure and electronic properties of copper(II) complexes. marquette.edu For instance, electronic absorption spectra can provide insights into the coordination geometry in solution. marquette.edu

Coordination with Actinide and Lanthanide Series Elements

The coordination chemistry of f-block elements, including actinides and lanthanides, with various ligands is an active area of research, driven by applications in areas such as nuclear fuel reprocessing and medical imaging. pnnl.govillinois.edu

Uranyl Ion Complexation: Unique Coordination Geometries and Spectroscopic Fingerprints

This compound has been studied for its complexation with the uranyl ion (UO₂²⁺). researchgate.net Uranyl complexes with α-dioximes, including this compound, represent a class of uranium(VI) coordination compounds. researchgate.net Studies have shown that the coordination modes of this compound in uranyl complexes can involve different geometries. researchgate.net For example, X-ray crystallography studies on uranyl-heptoxime complexes have revealed both cis-(E,E) tetradentate chelating bridging and cis-(E,Z) pentadentate chelating bridging coordination modes. researchgate.net These complexes can exhibit dinuclear structures, sometimes with bridging ligands. researchgate.net

Spectroscopic techniques, such as IR, UV-Vis, and NMR, are crucial for characterizing uranyl-heptoxime complexes. researchgate.netnih.gov IR spectroscopy can provide information about the coordination of the oxime groups and the presence of the uranyl moiety, with characteristic stretching vibration bands for the asymmetric and symmetric uranyl entity. nih.gov These vibrations can indicate the linearity of the uranyl group. nih.gov UV-Vis spectroscopy can be used to study the electronic transitions within the complex. researchgate.net NMR spectroscopy provides details about the ligand environment and its interaction with the uranyl center. researchgate.net DFT calculations are often employed alongside experimental data to gain further insight into the coordination modules and optimized geometries of uranyl complexes. nih.gov The uranyl cation typically exhibits a coordination number of 7, with a coordination polyhedron often described as a pentagonal bipyramid, where the uranyl oxygen atoms occupy the axial positions. academie-sciences.fr

Exploration of Other f-Block Metal Interactions

While information specifically on this compound interactions with other f-block metals (actinides and lanthanides beyond uranyl) is limited in the provided search results, the broader coordination chemistry of these elements with various ligands is well-documented. Actinides and lanthanides exhibit distinct complexation behavior, which is often exploited for their separation. pnnl.govrsc.org Ligands containing nitrogen and oxygen donor atoms are commonly used to complex f-block metals. pnnl.govrsc.org

Reaction Mechanisms Involving Heptoxime

Mechanistic Insights into Chelation Processes

Heptoxime is a notable chelating agent, forming stable complexes with various metal ions, particularly transition metals like nickel (Ni²⁺) and cobalt (Co²⁺) smolecule.com. The chelation process involves the coordination of the nitrogen and oxygen atoms of the oxime groups with the metal ion, typically forming stable five-membered rings .

Proton-Transfer and Deprotonation Mechanisms in Complex Formation

The formation of metal complexes with oximes like this compound often involves proton-transfer and deprotonation steps. Oximes are weak acids and can lose a proton from the hydroxyl group of the oxime moiety byjus.com. This deprotonation is crucial for the nitrogen and oxygen atoms to effectively coordinate with metal ions. The mechanism typically involves the oxime ligand losing a proton and then binding to the metal center. In some cases, a proton transfer might occur concurrently with the metal-ligand bond formation. The specific pathway can be influenced by the reaction conditions, including the presence of bases or the solvent masterorganicchemistry.comreddit.com.

Role of Solvent and pH in Chelate Assembly

Solvent and pH significantly influence the chelation of metal ions by this compound. The solubility and stability of both the this compound ligand and its metal complexes are dependent on the solvent system psu.edu. For instance, the nickel-heptoxime complex is extractable into organic solvents like chloroform (B151607), which is utilized in analytical procedures for nickel determination hach.com.

Oxidation Reactions of this compound and its Complexes

This compound and its metal complexes can undergo oxidation reactions, leading to the formation of various products, including nitroso derivatives smolecule.com.

Formation of Nitroso Derivatives and Associated Pathways

Oxidation of oximes can lead to the formation of corresponding nitroso compounds smolecule.comwikipedia.org. For this compound, this could involve the oxidation of the oxime functional groups to nitroso derivatives . Oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) can be employed for these reactions . The formation of nitroso derivatives from oximes can also occur through the isomerization of nitroso compounds byjus.comnih.gov. While the direct pathways for this compound's oxidation to nitroso derivatives are not extensively detailed in the provided information, the general reactivity of oximes suggests such transformations are possible smolecule.comwikipedia.org. Research on other compounds indicates that the formation of nitroso derivatives can be influenced by the reaction conditions and the presence of catalysts nih.govefpia.eu.

Electrochemical Oxidation Mechanisms

Substitution Reactions of this compound

This compound can participate in substitution reactions, where one or both of the oxime groups can be replaced by other functional groups smolecule.com. These reactions typically involve the oxime groups acting as nucleophiles or being activated for substitution by electrophiles smolecule.com. Reagents such as alkyl halides or acyl chlorides can be involved in these transformations, often under basic or acidic conditions smolecule.com. The specific outcome of a substitution reaction would depend on the nature of the substituting agent and the reaction conditions smolecule.com. While the provided information mentions the possibility of substitution reactions, detailed mechanisms and specific examples involving this compound are not extensively described smolecule.com. However, the reactivity of oxime groups in general organic synthesis supports their potential to undergo various substitution pathways smolecule.com.

Nucleophilic and Electrophilic Substitution at Oxime Groups

The oxime groups in this compound consist of a carbon-nitrogen double bond (C=N) and a hydroxyl group (N-OH). These features render the oxime groups susceptible to both nucleophilic and electrophilic attack under appropriate conditions.

Nucleophilic substitution reactions involving this compound can occur where one or both of the oxime groups are replaced by other functional groups. Such reactions may be carried out using common reagents like alkyl halides or acyl chlorides, typically under basic or acidic conditions. youtube.com While specific detailed mechanisms for nucleophilic attack directly at the oxime carbon or nitrogen atoms of this compound are not extensively documented in the provided search results, general studies on oximes indicate that nucleophilic substitution at the sp2 nitrogen atom is possible, although it can be unconventional. tcichemicals.com Intramolecular nucleophilic attack on an oxime carbon by a nitrogen has also been observed in related chemical systems. hw.ac.uk

Electrophilic substitution at the oxime groups can involve reactions at the nitrogen or oxygen atoms. The oxygen atom of the hydroxyl group can be protonated or react with electrophiles, making the nitrogen a better leaving group, as seen in the well-known Beckmann rearrangement of oximes, which involves a rearrangement rather than a direct substitution at the oxime carbon or nitrogen by an external electrophile. masterorganicchemistry.comcsbsju.edunih.gov While the Beckmann rearrangement is a characteristic reaction of oxime derivatives leading to amides, it involves substitution on the nitrogen atom and a molecular rearrangement. masterorganicchemistry.comprinceton.edu Electrophilic rearrangements involving oximes have been discussed in the context of the Beckmann rearrangement mechanism. csbsju.edu

Derivatization Pathways and Product Characterization

Derivatization of this compound is often undertaken to facilitate its detection or to modify its properties. A notable application is its use as a chelating agent for the colorimetric analysis of nickel ions (Ni²⁺). youtube.comepa.govepa.govenergy.gov In the presence of nickel ions, this compound forms a characteristic yellow-colored complex. youtube.com This complex formation serves as a derivatization method for the quantitative determination of nickel, recognized by regulatory bodies like the United States Environmental Protection Agency (USEPA) as a validated method for water testing. youtube.comepa.govepa.govenergy.gov The formation of this colored complex allows for the spectrophotometric characterization and measurement of nickel concentration.

Characterization of this compound and its derivatives, including products from substitution or complexation reactions, can be performed using various spectroscopic techniques. NMR spectroscopy (¹H and ¹³C) is valuable for confirming the formation of oxime groups and the integrity of the molecular backbone. youtube.com IR spectroscopy can be used to monitor the stability of the compound by tracking the stretching frequencies of N-O and C=N bonds, where shifts in these frequencies can indicate degradation or reaction. youtube.com These spectroscopic methods provide detailed information about the structure and functional groups of this compound and its reaction products.

Photochemical Reactions of this compound and its Metal Complexes

The photochemical behavior of organic molecules and their metal complexes involves transformations induced by light absorption. For this compound, particularly when coordinated with metal ions, exposure to light can potentially lead to various photochemical reactions, including ligand rearrangements and photoredox processes.

Photoinduced Ligand Rearrangements

However, given that this compound acts as a chelating ligand, forming coordination complexes with metals like nickel and cobalt youtube.com, it is plausible that such complexes could undergo photoinduced ligand rearrangements upon irradiation with light of appropriate wavelengths. The absorption of light can populate excited states with different geometries or lability compared to the ground state, potentially leading to the dissociation or rearrangement of the this compound ligand or co-ligands within the coordination sphere.

Photoredox Processes within Coordination Spheres

Photoredox processes involve electron transfer reactions initiated by light absorption. In coordination complexes, these processes can occur through various mechanisms, including metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or inner-sphere and outer-sphere electron transfer pathways. tcichemicals.comnih.govnih.gov These charge transfer transitions can generate reactive species, such as radicals, and drive redox chemistry. kudischlab.comnih.gov

Metal complexes, including those based on transition metals, are widely utilized in photoredox catalysis to facilitate various organic transformations under visible light irradiation. princeton.educhemtube3d.comnewsciencepubl.comchemicaljournal.inchimia.ch While the provided search results discuss photoredox catalysis and charge transfer processes in general metal complexes, specific studies detailing photoredox processes within coordination spheres involving this compound as a ligand are not present.

Nonetheless, the ability of this compound to form coordination complexes with transition metals youtube.com suggests that its metal complexes could potentially participate in photoredox processes if they possess suitable electronic transitions upon light absorption. The nature of the metal center and other co-ligands would significantly influence the types of charge transfer transitions and subsequent photoredox reactivity. Further research would be required to explore the specific photoredox behavior of this compound metal complexes.

Advanced Analytical Methodologies and Applications of Heptoxime

Methodological Development for Trace Metal Ion Determination

The application of heptoxime in the determination of trace metal ions is well-established, with ongoing development focusing on optimizing existing methods and integrating the compound into more advanced analytical systems.

Optimization of Spectrophotometric Methods for Nickel Determination

This compound is widely utilized in spectrophotometric methods for the determination of nickel (Ni²⁺). This application is even recognized by the United States Environmental Protection Agency (USEPA) as a validated method for environmental and industrial water testing. The method relies on the formation of a stable, colored complex between nickel ions and this compound, which can be quantified by measuring its absorbance.

Optimization studies for the spectrophotometric determination of nickel using this compound often focus on factors such as pH, reagent concentration, reaction time, and the choice of solvent for extraction. The nickel-heptoxime complex typically exhibits a yellow color. For instance, the nickel-heptoxime method often involves chloroform (B151607) extraction to concentrate the colored complex, enhancing the sensitivity of the determination. hach.com The measurement wavelength for the nickel-heptoxime complex is commonly around 430-445 nm. botanyjournals.com, hach.com The method has been reported to be effective for nickel concentrations in the range of 0.02 to 1.80 mg/L, suitable for trace-level analysis in various matrices like water and wastewater. hach.com

Research findings indicate that the this compound system for nickel determination is generally stable. botanyjournals.com The method can also allow for the simultaneous determination of nickel and cobalt in a single sample.

Application in Complexometric Titrations for Quantitative Analysis

This compound is also employed in complexometric titrations for the quantitative analysis of metal ions. In complexometric titrations, a chelating agent like this compound can be used either as a titrant or, more commonly, in conjunction with an indicator to determine the equivalence point of the reaction between a metal ion and a complexing agent. A study demonstrated the effectiveness of this compound as a chelating agent for nickel detection in water samples using complexometric titration, reporting higher sensitivity compared to traditional methods.

Development of Flow Injection Analysis (FIA) and Automated Systems

The integration of this compound-based analytical methods into automated systems, such as Flow Injection Analysis (FIA), represents a significant area of development. FIA is a technique that allows for the rapid, sequential analysis of samples by injecting them into a continuous flow stream. libretexts.org, automationforum.co While specific detailed studies on this compound in FIA were not extensively found in the search results, the general principles of FIA involving the injection of a sample into a carrier stream containing reagents and subsequent detection libretexts.org, automationforum.co suggest its potential applicability for automating this compound-based metal determinations, particularly spectrophotometric methods. Automated systems often aim to improve sample throughput, reproducibility, and reduce manual labor. p2infohouse.org

Advanced Separation and Preconcentration Techniques

This compound's chelating ability is also valuable in techniques aimed at separating and preconcentrating metal ions from complex samples before analysis. This is particularly important for trace analysis where the concentration of the analyte is very low. mt.com

Solid-Phase Extraction (SPE) and Microcrystalline Adsorption Techniques

Solid-Phase Extraction (SPE) is another technique used for sample preparation, including the preconcentration and separation of analytes from complex matrices. silicycle.com While the search results did not provide specific details on the use of this compound itself as a solid phase or in microcrystalline adsorption techniques, oximes in general are known for their ability to form complexes with metal ions, which is the basis for their use in separation methods. , ontosight.ai SPE utilizes differences in affinity between the analyte and the solid phase material to achieve separation and preconcentration. silicycle.com Functionalized solid phases, including those with chelating properties, are developed for selective metal ion adsorption. psu.edu Given this compound's chelating nature, it is plausible that it could be incorporated into solid phase materials or utilized in microcrystalline adsorption techniques for the preconcentration of specific metal ions, although direct evidence from the search results for this specific application of this compound was limited.

Supercritical Fluid Extraction (SFE) Studies for Enhanced Selectivity

Development of Chemo-Sensors and Probes based on this compound

This compound's chelating properties make it a suitable candidate for the development of chemo-sensors and probes for metal ion detection. The formation of colored complexes upon reaction with certain metal ions, notably nickel, forms the basis for its application in colorimetric sensing methods epa.govatsjournals.orghach.comscribd.com.

Design Principles for Selective Metal Ion Sensing Platforms

The design principles for selective metal ion sensing platforms based on this compound primarily revolve around its ability to form a stable and often colored complex with the target metal ion under specific chemical conditions, such as controlled pH. For nickel, this compound forms a characteristic complex that can be detected spectrophotometrically epa.gov. Selectivity is achieved by optimizing the reaction conditions (e.g., pH, presence of masking agents) to favor the complexation of this compound with the target metal over other potentially interfering ions. In some analytical procedures utilizing this compound for nickel determination, interfering ions like iron and copper are removed through preliminary treatment with other reagents, such as cupferron (B1669334), before the addition of this compound epa.gov. This pre-treatment enhances the selectivity of the this compound-based method for nickel.

Optical and Electrochemical Sensor Architectures

This compound has been historically and is currently employed in optical sensing architectures, specifically in colorimetric methods for nickel analysis. In these architectures, this compound is used as a chromogenic reagent that reacts with nickel ions in solution to produce a colored species whose absorbance is measured using a spectrophotometer epa.govatsjournals.orghach.comscribd.com. This forms a direct optical sensor where the color intensity is proportional to the concentration of nickel.

While the provided search results highlight this compound's use in colorimetric (optical) methods, the development of advanced this compound-based optical or electrochemical sensor architectures beyond traditional spectrophotometry is not detailed. The broader field of chemo-sensors for metal ions encompasses various optical and electrochemical designs, including those utilizing other chelating agents immobilized on sensor platforms researchgate.netresearchgate.netresearchgate.netresearchgate.net. For instance, electrochemical sensors based on modified electrodes incorporating chelating agents like dimethylglyoxime (B607122) have been explored for sensitive and selective metal detection researchgate.netevitachem.com. While this compound shares similar chelating characteristics with dimethylglyoxime, specific research on this compound's integration into advanced electrochemical sensor architectures like voltammetric sensors with modified electrodes was not found in the provided results. Its primary application in sensing, based on the search, remains rooted in colorimetric detection.

Comparative Studies with Other Chelating Agents

Comparative studies are essential to evaluate the performance of this compound against other chelating agents used in analytical chemistry. A common comparison point for nickel determination is dimethylglyoxime, another well-known vic-dioxime researchgate.netresearchgate.netevitachem.comresearchgate.netrsc.org.

Assessment of Analytical Performance Metrics (e.g., sensitivity, selectivity, detection limits)

This compound and dimethylglyoxime are both used for the colorimetric determination of nickel, forming colored complexes. Comparative studies have assessed their analytical performance metrics. For example, the this compound colorimetric method has been used as a reference method for nickel determination in comparative studies with other techniques like inductively coupled plasma atomic emission spectrometry (ICP-AES) and electrothermal atomic absorption spectrometry (ETAAS) scribd.comhach.com.

Sensitivity, selectivity, and detection limits are key parameters in these comparisons. While specific numerical data comparing the sensitivity and detection limits of this compound directly against dimethylglyoxime across a range of studies were not consistently available, the literature indicates that both are sensitive reagents for nickel. One study comparing methods for zinc and nickel determination mentions the this compound colorimetric reference method for nickel scribd.comhach.com. Another study investigating the effects of ultrasonic irradiation on the spectrophotometric determination of nickel with dimethylglyoxime reported a detection limit of 13 µg/l for nickel with enhanced sensitivity compared to the conventional method researchgate.net. The EPA method using cycloheptanedionedioxime (this compound) for nickel analysis in water and wastes specifies an application range and notes interferences epa.gov.

The selectivity of these chelating agents is crucial. Both this compound and dimethylglyoxime can be affected by interfering ions. Studies on dimethylglyoxime-based methods mention interference from ions like Co2+, Fe2+, and Cu2+, although the extent of interference can be reduced by using specific techniques or materials researchgate.netrsc.org. Similarly, the EPA method using this compound explicitly states that iron and copper interfere but can be removed by preliminary treatment with cupferron epa.gov. This highlights that while interferences exist, methods to mitigate them are employed to improve selectivity.

Investigation of Matrix Interference Effects in Complex Samples

Matrix interference effects are a significant challenge in the analysis of complex samples such as environmental water, wastewater, and biological fluids hach.comevitachem.comresearchgate.netdss.go.thresearchgate.net. These interferences can arise from the presence of other metal ions, organic matter, or high concentrations of salts, which can affect the complex formation between the chelating agent and the target analyte, or interfere with the detection method.

In the context of this compound-based analysis for nickel, matrix effects have been investigated. The EPA method for nickel using this compound acknowledges that matrix effects may require correction factors epa.gov. The procedure involves extraction of the nickel-heptoxime complex into chloroform, followed by re-extraction into an aqueous phase with hydrochloric acid epa.gov. These extraction and re-extraction steps are crucial for separating the nickel-heptoxime complex from potential matrix components that could interfere with the spectrophotometric determination. The removal of interfering ions like iron and copper using cupferron prior to complexation with this compound is another strategy employed to minimize matrix interference in complex samples epa.gov.

Theoretical and Computational Studies of Heptoxime and Its Complexes

Quantum Chemical Calculations for Electronic Structure and Bonding